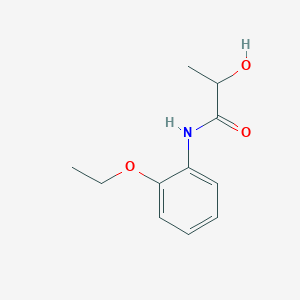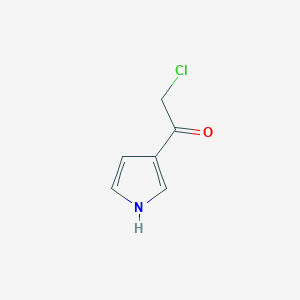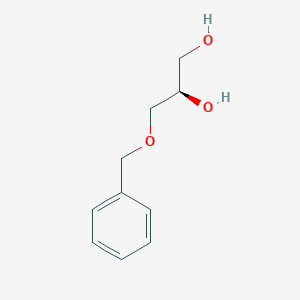
(R)-(+)-3-Benzyloxy-1,2-propanediol
概要
説明
®-(+)-3-Benzyloxy-1,2-propanediol is an organic compound with the molecular formula C10H14O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-Benzyloxy-1,2-propanediol typically involves the protection of the hydroxyl groups of glycerol followed by benzylation. One common method is the reaction of ®-glycidol with benzyl alcohol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
On an industrial scale, the production of ®-(+)-3-Benzyloxy-1,2-propanediol can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
®-(+)-3-Benzyloxy-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl glycidyl ether.
Reduction: Reduction reactions can yield different diol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Substitution reactions may involve reagents such as hydrochloric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzyl glycidyl ether, while reduction can produce various diol derivatives.
科学的研究の応用
®-(+)-3-Benzyloxy-1,2-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.
作用機序
The mechanism by which ®-(+)-3-Benzyloxy-1,2-propanediol exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, participating in catalytic reactions. The molecular targets and pathways involved can vary, but often include interactions with hydroxyl and benzyl groups, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
(S)-(-)-3-Benzyloxy-1,2-propanediol: The enantiomer of ®-(+)-3-Benzyloxy-1,2-propanediol, with similar chemical properties but different biological activities.
Benzyl glycidyl ether: A related compound used in similar applications, particularly in the synthesis of pharmaceuticals and fine chemicals.
1,2-Propanediol: A simpler diol that lacks the benzyl group, used in a variety of industrial applications.
Uniqueness
®-(+)-3-Benzyloxy-1,2-propanediol is unique due to its chiral nature and the presence of both hydroxyl and benzyl groups. These features make it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules.
特性
IUPAC Name |
(2R)-3-phenylmethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can (R)-(+)-3-Benzyloxy-1,2-propanediol be synthesized using fungi?
A1: This research [] demonstrates the use of specific fungal strains, namely Penicillium aurantiogriseum and Aspergillus terreus, to selectively produce this compound. These fungi possess epoxide hydrolase enzymes that catalyze the enantioselective hydrolysis of racemic benzyl glycidyl ether. The process leads to the formation of the desired (R)-enantiomer with moderate enantiomeric excess (ee). This method offers a promising biocatalytic approach for the preparation of enantiopure this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

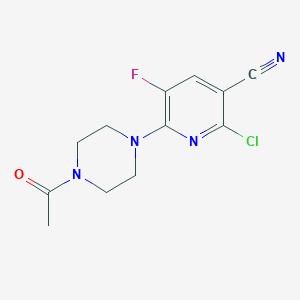

![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
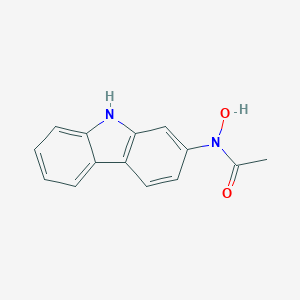
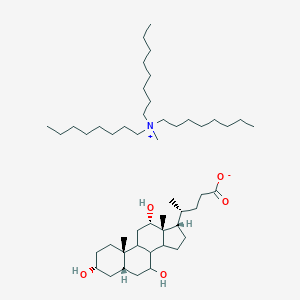
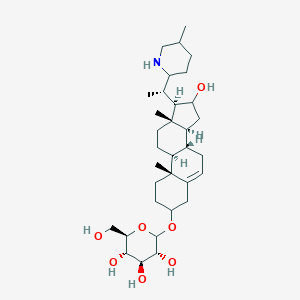
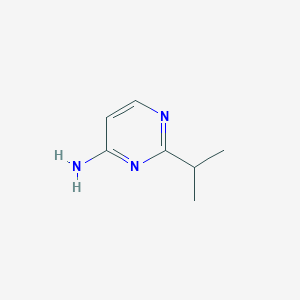
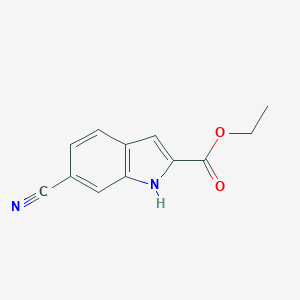
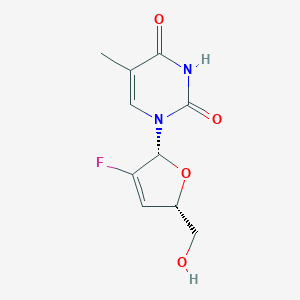
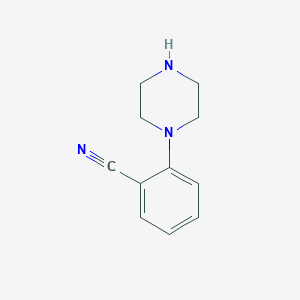
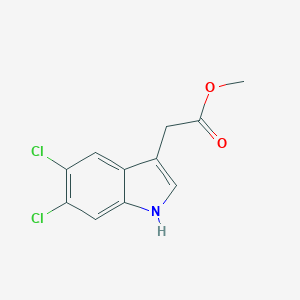
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
